![molecular formula C12H14F3N3O B1379170 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde CAS No. 1803599-49-6](/img/structure/B1379170.png)
4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde
Übersicht
Beschreibung
The compound “4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde” is a chemical compound with the molecular formula C12H14F3N3O. It has a molecular weight of 273.26 . This compound is related to 4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR), an all-trans retinoic acid (ATRA) derivative, which has been studied for its ability to inhibit proliferation and induce differentiation in several carcinoma cells .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3N3O/c13-12(14,15)10-7-9(16)1-2-11(10)18-5-3-17(8-19)4-6-18/h1-2,7-8H,3-6,16H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder and should be stored at 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies : Novel derivatives of this compound have been synthesized, characterized, and analyzed for their molecular structures and interactions. For instance, compounds like 2-(4-tosylpiperazin-1-yl)quinoline-3-carbaldehyde have been synthesized and studied for their crystal structure and molecular docking, indicating potential antimicrobial activities (Desai et al., 2017).
Antimicrobial Activities : Several studies have focused on the synthesis of derivatives and their antimicrobial activities. For example, 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives have been synthesized and shown to possess good or moderate antimicrobial activities (Bektaş et al., 2007).
Allosteric Enhancers of the A1 Adenosine Receptor : Some derivatives of this compound have been evaluated for their role as allosteric enhancers of the A1-adenosine receptor, showing significant activity in binding and functional studies (Romagnoli et al., 2008).
Novel Insecticides : The compound has been used as a lead for designing novel insecticides, targeting specific receptors in parasitic nematodes. This approach has shown promising results in inhibiting the growth of pests like the armyworm (Cai et al., 2010).
FLT-3 Tyrosine Kinase Inhibitors : Derivatives have been developed as potent FLT3 tyrosine kinase inhibitors, exhibiting significant antiproliferative activity against leukemic cell lines (Gaul et al., 2007).
Synthesis of Enantiomerically Pure Compounds : The compound has been used in the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines, which are key scaffolds in medicinal chemistry (Sánchez-Roselló et al., 2014).
Homocysteine Detection in Biological Systems : A fluorescence probe based on a derivative of this compound has been developed for selective and sensitive detection of homocysteine, indicating potential applications in studying biological systems (Chu et al., 2019).
Vilsmeier–Haack Reaction Approach in Antimicrobial Agents : New derivatives synthesized via a Vilsmeier–Haack reaction approach have shown broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Wirkmechanismus
Target of Action
The compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .
Biochemical Pathways
The biochemical pathways affected by 4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde are currently unknown .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is a key factor in its efficacy .
Result of Action
As research progresses, it is expected that more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Eigenschaften
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)10-7-9(16)1-2-11(10)18-5-3-17(8-19)4-6-18/h1-2,7-8H,3-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNUXWQKXYGKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
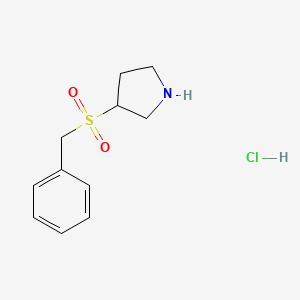



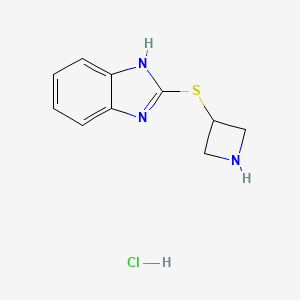
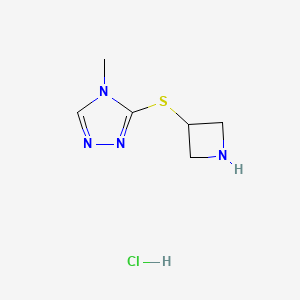
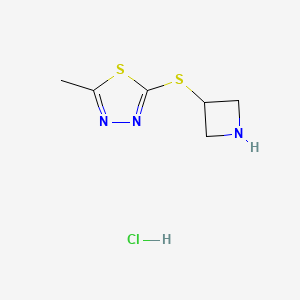
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)
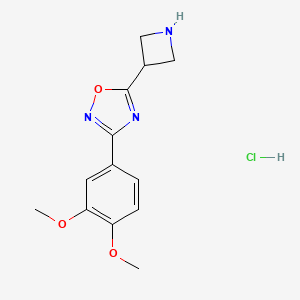
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)